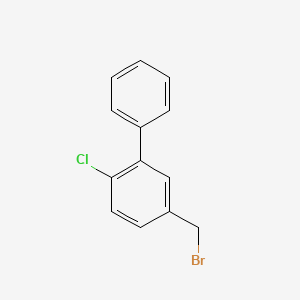
5-Bromomethyl-2-chloro-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromomethyl-2-chloro-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromomethyl group attached to one ring and a chlorine atom attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromomethyl-2-chloro-biphenyl involves the bromination of 2-chloro-biphenyl. This can be achieved through a free radical bromination reaction using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically takes place in the presence of a radical initiator, such as benzoyl peroxide, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromomethyl-2-chloro-biphenyl can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-chloro-biphenyl.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
Nucleophilic Substitution: Products include azido- or thiol-substituted biphenyl derivatives.
Oxidation: The major product is 2-chloro-biphenyl-5-carboxylic acid.
Reduction: The major product is 2-chloro-biphenyl.
Aplicaciones Científicas De Investigación
5-Bromomethyl-2-chloro-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated biphenyls on biological systems.
Mecanismo De Acción
The mechanism of action of 5-Bromomethyl-2-chloro-biphenyl involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds that can interact with biological molecules. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromobiphenyl: Similar structure but lacks the chlorine atom.
2-Chlorobiphenyl: Similar structure but lacks the bromomethyl group.
4-Bromomethylbiphenyl: Similar structure but with the bromomethyl group at a different position.
Uniqueness
5-Bromomethyl-2-chloro-biphenyl is unique due to the presence of both bromomethyl and chlorine substituents on the biphenyl scaffold
Propiedades
Número CAS |
83169-81-7 |
|---|---|
Fórmula molecular |
C13H10BrCl |
Peso molecular |
281.57 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1-chloro-2-phenylbenzene |
InChI |
InChI=1S/C13H10BrCl/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8H,9H2 |
Clave InChI |
RNFIKYJIMRKWRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C2)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)


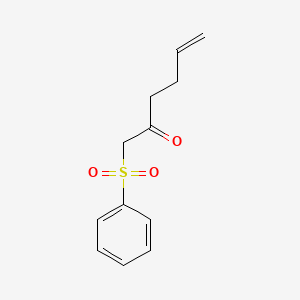
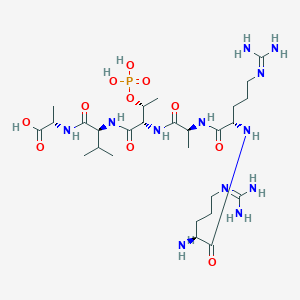
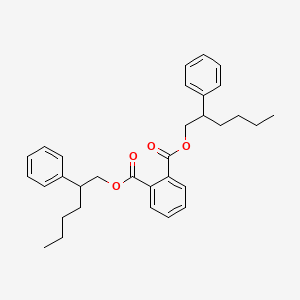
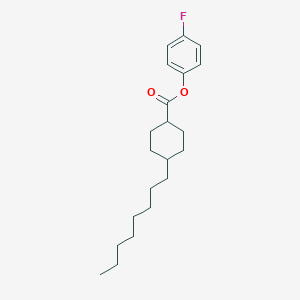
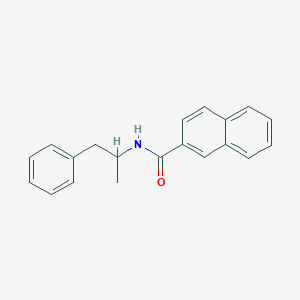
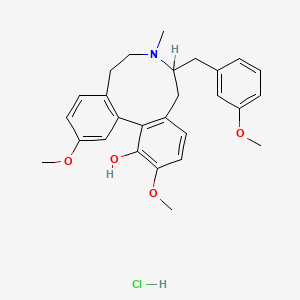
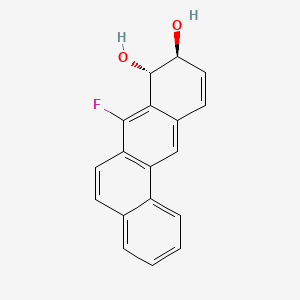
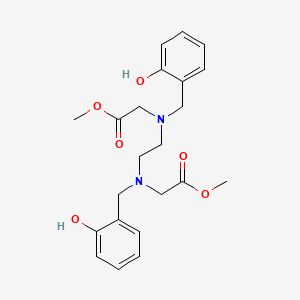
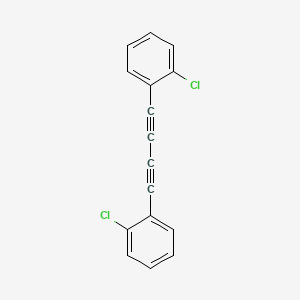
![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
